ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851948-41-9
VCID: VC6323695
InChI: InChI=1S/C24H20N4O6S/c1-4-34-24(31)20-17-12-35-22(25-21(29)16-6-5-7-18(14(16)3)28(32)33)19(17)23(30)27(26-20)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,25,29)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C
Molecular Formula: C24H20N4O6S
Molecular Weight: 492.51

ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851948-41-9

Cat. No.: VC6323695

Molecular Formula: C24H20N4O6S

Molecular Weight: 492.51

* For research use only. Not for human or veterinary use.

ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851948-41-9

Specification

CAS No. 851948-41-9
Molecular Formula C24H20N4O6S
Molecular Weight 492.51
IUPAC Name ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C24H20N4O6S/c1-4-34-24(31)20-17-12-35-22(25-21(29)16-6-5-7-18(14(16)3)28(32)33)19(17)23(30)27(26-20)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,25,29)
Standard InChI Key QUMPXUGMYVPJHR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C

Introduction

Key Chemical Data:

PropertyValue
Molecular FormulaC24H20N4O5S
Molecular Weight476.51 g/mol
Functional GroupsNitro group (-NO2), amide (-CONH-), ester (-COOEt), ketone (-C=O)
Core StructureThieno[3,4-d]pyridazine

The presence of electron-withdrawing (e.g., nitro group) and electron-donating groups (e.g., methyl group) on the aromatic rings can influence the compound's reactivity and binding interactions in biological systems.

Synthesis Pathway

The synthesis of ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multistep organic reactions. These steps include:

  • Preparation of the Thieno[3,4-d]Pyridazine Core:

    • The core is synthesized through cyclization reactions involving thiophene derivatives and hydrazine-based intermediates.

  • Introduction of Substituents:

    • Functional groups such as the nitrobenzamido moiety are introduced via nucleophilic substitution or amidation reactions.

  • Esterification:

    • The ethyl ester group is added using ethanol in the presence of acidic or basic catalysts.

Potential Applications

Ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been studied for its potential in drug discovery due to its structural features that allow interactions with biological targets.

Applications in Medicinal Chemistry:

  • Antimicrobial Activity:

    • Compounds with a thienopyridazine scaffold have shown activity against bacterial and fungal pathogens by inhibiting critical enzymes or disrupting cell membranes.

  • Anticancer Potential:

    • The nitrobenzamido group can act as a pharmacophore for targeting cancer cells by inducing oxidative stress or DNA damage.

  • Anti-inflammatory Properties:

    • Derivatives of thienopyridazines are known to inhibit inflammatory mediators such as COX enzymes.

Docking Studies:

Computational studies suggest that this compound may bind effectively to enzyme active sites due to its planar aromatic system and hydrogen-bonding capabilities provided by the amide and nitro groups.

Biological Evaluation:

Studies on structurally similar compounds have demonstrated promising results:

  • Minimum inhibitory concentration (MIC) values against Candida albicans were ≤25 µg/mL for related triazole derivatives .

  • Anticancer evaluations showed selective cytotoxicity against specific cancer cell lines by interfering with cell cycle progression .

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